4-bromo-5-isopropyl-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 4-bromo-5-isopropyl-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the bromination of 1-isopropyl-3-methyl-pyrazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields .
Chemical Reactions Analysis
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-bromo-5-isopropyl-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: This compound lacks the isopropyl group, which can affect its reactivity and applications.
5-Bromo-1-isopropyl-1H-pyrazole:
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: This compound has a different substitution pattern, which can influence its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and potential for various applications .
Biological Activity
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C8H10BrN3, and it features a bromine substituent at the fourth position, an isopropyl group at the fifth position, and a methyl group at the first position. This unique arrangement influences its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The results indicated significant inhibition zones against bacteria such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines, including:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 26 | Induction of apoptosis |
HepG2 (liver cancer) | 0.74 | Cell cycle arrest |
MCF7 (breast cancer) | 3.79 | Autophagy induction |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy induction, which are critical in cancer treatment .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been reported. The presence of bromine and other substituents enhances the lipophilicity of the compound, potentially improving its ability to modulate inflammatory pathways.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group significantly influence its binding affinity and selectivity towards these targets .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Antimicrobial Activity : A research team evaluated the efficacy of multiple pyrazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound significantly inhibited biofilm formation in pathogenic strains .
- Anticancer Research : In a study focused on lung cancer cells, treatment with this pyrazole derivative resulted in a marked decrease in cell viability, indicating its potential as a therapeutic agent for lung cancer .
Properties
IUPAC Name |
4-bromo-1-methyl-5-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWVZIIAWUUCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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